3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile 3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile
Brand Name: Vulcanchem
CAS No.: 858946-63-1
VCID: VC15903360
InChI: InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3
SMILES:
Molecular Formula: C12H7BrFNO
Molecular Weight: 280.09 g/mol

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile

CAS No.: 858946-63-1

Cat. No.: VC15903360

Molecular Formula: C12H7BrFNO

Molecular Weight: 280.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile - 858946-63-1

Specification

CAS No. 858946-63-1
Molecular Formula C12H7BrFNO
Molecular Weight 280.09 g/mol
IUPAC Name 3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile
Standard InChI InChI=1S/C12H7BrFNO/c1-16-10-3-2-7-4-9(13)5-8(6-15)11(7)12(10)14/h2-5H,1H3
Standard InChI Key KEJRCBCNOOIDJK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C(C=C2C=C1)Br)C#N)F

Introduction

Chemical Identity and Structural Features

3-Bromo-8-fluoro-7-methoxy-1-naphthonitrile (CAS No. 858946-63-1) belongs to the naphthalene carbonitrile family. Its systematic IUPAC name is 3-bromo-8-fluoro-7-methoxynaphthalene-1-carbonitrile, reflecting the positions of its substituents on the naphthalene ring:

  • Bromine at the 3-position

  • Fluorine at the 8-position

  • Methoxy group at the 7-position

  • Nitrile group at the 1-position

The molecular formula is C₁₂H₇BrFNO, with a molecular weight of 280.09 g/mol and an exact mass of 278.97000 g/mol . The nitrile group contributes to the compound’s polarity, while halogen atoms enhance its lipophilicity, as evidenced by a calculated LogP value of 3.62 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₇BrFNO
Molecular Weight280.09 g/mol
Exact Mass278.97000 g/mol
Topological Polar Surface Area (TPSA)33.02 Ų
LogP3.62
SynonymsQC-7976; 1-Naphthalenecarbonitrile, 3-bromo-8-fluoro-7-methoxy

Synthesis and Optimization

The synthesis of 3-bromo-8-fluoro-7-methoxy-1-naphthonitrile involves sequential functionalization of the naphthalene ring, as reported by Mewshaw et al. (2005) . Key steps include:

  • Halogenation: Introduction of bromine and fluorine via electrophilic substitution.

  • Methoxylation: Etherification at the 7-position using methanol under acidic conditions.

  • Nitrile Formation: Cyanation at the 1-position through Rosenmund-von Braun or nucleophilic substitution reactions.

Optimized conditions achieve yields exceeding 70%, with purity confirmed by chromatographic techniques . The choice of catalysts (e.g., palladium for cyanation) and temperature control are critical to minimizing side reactions.

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its halogen and nitrile groups:

  • Lipophilicity: High LogP (3.62) suggests preferential solubility in organic solvents like dichloromethane or dimethylformamide .

  • Stability: Resists hydrolysis under neutral conditions but may degrade in strong acids or bases due to nitrile group reactivity .

ParameterRecommendation
Personal ProtectionWear nitrile gloves, safety goggles, and lab coats. Use fume hoods.
StorageStore in airtight containers at 2–8°C, away from light and moisture.
Spill ManagementAvoid dust generation. Clean with absorbent materials and dispose as hazardous waste .

No specific toxicity data are available, but analogous nitriles can release cyanide ions under extreme conditions, warranting caution .

Future Directions

  • Biological Screening: Prioritize assays for kinase inhibition, receptor binding, and cytotoxicity.

  • Structural Modifications: Explore replacements for bromine (e.g., iodine) to tune activity and solubility.

  • Formulation Studies: Develop nano-carriers to enhance bioavailability for in vivo testing.

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